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Compound of Interest

Compound Name: Poly(methylmethacrylate)

Cat. No.: B3431434

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed guide to using Polymethyl Methacrylate (PMMA) as a
positive-tone resist in electron beam lithography (EBL). PMMA is a widely used resist known for
its high-resolution capabilities, process simplicity, and cost-effectiveness, making it a staple in
academic and industrial research for nanofabrication.[1][2][3][4]

Introduction to PMMA in EBL

Electron beam lithography is a technique for creating nanoscale patterns by scanning a
focused beam of electrons onto a surface covered with an electron-sensitive film called a resist.
[5] PMMA is the most common positive-tone EBL resist.[4][6] When exposed to an electron
beam, the long polymer chains of PMMA undergo scission, breaking into smaller, lower
molecular weight fragments.[1][4][7] These smaller fragments are more soluble in a developer
solution, allowing for their selective removal to create a pattern.

Key Characteristics of PMMA:
» High Resolution: Capable of producing features smaller than 10 nm.[3][8]
e Process Simplicity: The overall process is mature, stable, and well-understood.[1][2]

o Excellent Adhesion: Adheres well to a variety of substrates without special surface
preparation.[4]
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o Limitations: Suffers from relatively low sensitivity (requiring higher exposure doses) and poor
dry-etching resistance compared to other resists.[1][2]

Mechanism of Action: Chain Scission

The fundamental principle behind PMMA as a positive resist is electron-induced main-chain
scission. The high-energy electrons from the EBL system deposit energy into the resist,
causing the carbon-carbon bonds in the polymer backbone to break. This process reduces the
average molecular weight of the polymer in the exposed areas, which dramatically increases its

dissolution rate in a specific developer solvent.

Before Exposure

Electron Beam Exposure

After Exposure

Low Molecular Weight PMMA Fragments

Click to download full resolution via product page

Caption: PMMA chain scission mechanism under e-beam exposure.

General Experimental Workflow

The process of patterning a substrate using PMMA resist involves several sequential steps,
from initial substrate cleaning to the final pattern transfer via liftoff or etching. Each step
contains critical parameters that influence the final outcome.
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1. Substrate Cleaning

2. PMMA Spin Coating

3. Pre-bake (Solvent Removal)

4. E-Beam Exposure

5. Development

6. Rinse & Dry

7. Post-processing

Metal Deposition & Liftoff Substrate Etching
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Caption: Standard workflow for electron beam lithography using PMMA.
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Data Presentation: Process Parameters

Successful EBL with PMMA requires careful control of various parameters. The tables below

summarize typical values and their impact.

Table 1: Common PMMA Formulations

Molecular Weight

Common Solvent Solids (%) Typical Application

(MW)

] High resolution,
950K Anisole 2-11

general purpose

495K Anisole 2-11 General purpose

_ Higher sensitivity
120K Anisole 2%

applications[9]

| 50K-950K | Chlorobenzene, Ethyl Lactate | Varies | Alternative solvent systems[8] |

Table 2: Typical Process Parameters for Single-Layer PMMA
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Typical Value
Process Step Parameter Notes
Range
Higher speed
_ _ . 1000 - 6000 rpm for . .
Spin Coating Spin Speed results in a thinner
45-60s L
resist film.[8][10]
Removes residual
) 170 - 180°C for 90s -
Pre-bake Temperature & Time solvent and hardens

15 min

the resist film.[4][10]

E-Beam Exposure

Acceleration Voltage

30 - 100 keV

Higher voltage
reduces forward
scattering, improving

resolution.

Highly dependent on

resist thickness,

Area Dose 150 - 800 uC/cmz2
developer, and
desired resolution.[4]
Developer choice
MIBK:IPA (1:1 or 1:3), o
Development Developer affects sensitivity and
IPA:H20 (3:1)
contrast.[10][11]
Longer times can
i ) clear lower-dose
Time 30s - 2 min
areas but may reduce
resolution.[10]
Room Temperature Cold development can
Temperature (~19°C) or Cold (e.g., enhance resolution.

10°C)

[10]

Rinse

Rinse Solution & Time

Isopropyl Alcohol
(IPA) for 30s

Stops the
development process.
[10]

| Liftoff | Solvent & Temperature | Acetone or NMP (1165 Remover) at 50-70°C | NMP is more

aggressive than acetone for difficult liftoffs.[10] |
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Detailed Experimental Protocols

Protocol 1: Standard Single-Layer PMMA Patterning
This protocol outlines the fundamental steps for creating a pattern in a single layer of PMMA.

Substrate Cleaning: a. Place the substrate in a beaker. b. Sonicate in acetone for 3 minutes,
followed by sonication in isopropyl alcohol (IPA) for 3 minutes. c. Thoroughly rinse with
deionized (DI) water. d. Dry the substrate completely using a nitrogen (Nz2) gun. e. Optional:
Perform a dehydration bake on a hotplate at 120°C for 2 minutes.[12]

Spin Coating: a. Center the substrate on the spin coater chuck. b. Dispense an appropriate
amount of PMMA (e.g., 950K A4) to cover about two-thirds of the substrate diameter. c. Spin
at the desired speed (e.g., 4000 rpm) for 60 seconds to achieve the target thickness.[10]

Pre-bake: a. Place the coated substrate on a hotplate pre-heated to 180°C. b. Bake for 90
seconds to remove the casting solvent.[10] c. Allow the substrate to cool to room
temperature.

Electron Beam Exposure: a. Load the sample into the EBL system. b. Write the desired
pattern using a pre-determined area dose (e.g., 400 uC/cmz? at 100 kV). The optimal dose
must be determined experimentally.

Development: a. Immerse the exposed substrate in a developer solution, such as 1:3
MIBK:IPA, for a specified time (e.g., 60 seconds).[13][14] Gentle agitation is recommended.
b. To stop development, immediately transfer the substrate to a beaker of IPA.

Rinsing and Drying: a. Immerse the substrate in IPA for 30 seconds.[10] b. Dry the substrate
gently with a nitrogen gun. The patterned resist is now ready for subsequent processing like
etching or liftoff.

Protocol 2: Metal Liftoff using PMMA
This protocol is used to create metallic nanostructures on a substrate.

o Pattern PMMA: Follow steps 1-6 from Protocol 1.
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» Metal Deposition: a. Immediately load the patterned substrate into a deposition system (e.g.,
e-beam evaporator or sputterer). b. Deposit a thin adhesion layer if required (e.g., 1-5 nm of
Ti or Cr). c. Deposit the desired metal (e.g., 30-50 nm of Au or Ag). Note: The metal
thickness should be less than the resist thickness to ensure successful liftoff.

« Liftoff: a. Place the metal-coated substrate in a beaker of a suitable solvent, such as acetone
or NMP.[10] b. For difficult liftoffs, heat NMP to 60-70°C on a hotplate in a fume hood.[10] c.
Allow the sample to soak until the unwanted metal on top of the PMMA flakes away. This can
take from 30 minutes to several hours. Gentle sonication (e.g., 5-10 second bursts) can aid
the process but may damage delicate structures.[10] d. Once liftoff is complete, rinse the
substrate sequentially with acetone, IPA, and DI water. e. Dry with a nitrogen gun.

Factors Influencing Pattern Quality

The final quality of the fabricated structures depends on the interplay between several process
parameters. Understanding these relationships is key to process optimization.

aram_node outcome_node Developer Strength
S = (e.g., MIBK concentration)

decreases

increases Exposure Dose Development Time Contrast

higher dose can
reduce resolution
(proximity effect)

longer time higher contrast
can degrade improves resolution

inversely affects increases

Sensitivity Resolution
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Caption: Interdependencies of key EBL process parameters.

e Sensitivity vs. Contrast: A stronger developer (e.g., 1:1 MIBK:IPA) increases sensitivity
(requiring a lower dose) but decreases contrast, which can lead to less sharp features.[11] A
weaker developer (e.g., 1:3 MIBK:IPA) provides higher contrast and better resolution but
requires a higher exposure dose.[4][11]

o Proximity Effect: Electrons scatter within the resist and from the substrate, causing
unintentional exposure of areas adjacent to the intended pattern. This "proximity effect" is
more pronounced in thicker resists and at lower beam energies and can limit the minimum
spacing between features.

» Negative-Tone Behavior: At extremely high exposure doses (10-50 times the positive-tone
dose), PMMA will cross-link and behave as a negative-tone resist, where the exposed
portions become insoluble in the developer.[6]

Conclusion

PMMA remains a cornerstone resist for high-resolution electron beam lithography due to its
reliability, versatility, and extensive knowledge base. While it has limitations in sensitivity and
etch resistance, its exceptional resolution capabilities make it an ideal choice for research,
prototyping, and the fabrication of hano-electronic and nano-photonic devices. By carefully
controlling the experimental parameters outlined in these notes, researchers can achieve high-
fidelity, reproducible nanopatterns tailored to their specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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